Methanesulfonanilide, 4'-(4-methyl-9-acridinylamino)-
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Overview
Description
Methanesulfonanilide, 4’-(4-methyl-9-acridinylamino)-, is an organic compound belonging to the class of acridines. Acridines are known for their tricyclic structure, consisting of two benzene rings joined by a pyridine ring. This compound is notable for its applications in various scientific fields, particularly in medicinal chemistry due to its potential antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonanilide, 4’-(4-methyl-9-acridinylamino)-, typically involves the reaction of 4-methyl-9-acridinylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methanesulfonanilide, 4’-(4-methyl-9-acridinylamino)-, undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions typically involve agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methanesulfonanilide, 4’-(4-methyl-9-acridinylamino)-, has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its antitumor properties, particularly in the treatment of melanoma and leukemia.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The compound exerts its effects primarily through interaction with DNA. It intercalates between DNA base pairs, disrupting the DNA structure and inhibiting the replication and transcription processes. This mechanism is particularly effective in rapidly dividing cells, making it a potential antitumor agent .
Comparison with Similar Compounds
Similar Compounds
- 4’-(9-Acridinylamino)methanesulfonanilide
- Methanesulfonamide, N-(4-(9-acridinylamino)phenyl)-
- SN-11838
Uniqueness
Methanesulfonanilide, 4’-(4-methyl-9-acridinylamino)-, is unique due to its specific structural modifications that enhance its binding affinity to DNA and its potential antitumor activity. Compared to similar compounds, it shows higher efficacy in certain biological assays .
Properties
CAS No. |
53221-79-7 |
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Molecular Formula |
C21H19N3O2S |
Molecular Weight |
377.5 g/mol |
IUPAC Name |
N-[4-[(4-methylacridin-9-yl)amino]phenyl]methanesulfonamide |
InChI |
InChI=1S/C21H19N3O2S/c1-14-6-5-8-18-20(14)23-19-9-4-3-7-17(19)21(18)22-15-10-12-16(13-11-15)24-27(2,25)26/h3-13,24H,1-2H3,(H,22,23) |
InChI Key |
BGCDRFRIYSWZDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=C(C3=CC=CC=C3N=C12)NC4=CC=C(C=C4)NS(=O)(=O)C |
Origin of Product |
United States |
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